4-(2-Aminoethyl)-1-methyl-1H-indazole

5-HT2A receptor serotonin agonists structure-activity relationship

4-(2-Aminoethyl)-1-methyl-1H-indazole (CAS 1159511-55-3), systematically named 2-(1-methyl-1H-indazol-4-yl)ethan-1-amine, is a primary amine-functionalized indazole employed as a versatile synthetic intermediate in medicinal chemistry. The 1-methylindazole scaffold serves as a bioisostere of indole and phenol motifs, often conferring advantages in plasma clearance, oral bioavailability, and metabolic stability.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 1159511-55-3
Cat. No. B15091876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)-1-methyl-1H-indazole
CAS1159511-55-3
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC(=C2C=N1)CCN
InChIInChI=1S/C10H13N3/c1-13-10-4-2-3-8(5-6-11)9(10)7-12-13/h2-4,7H,5-6,11H2,1H3
InChIKeyNIRMPNFSVIIPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminoethyl)-1-methyl-1H-indazole (CAS 1159511-55-3): Core Indazole Ethanamine Building Block for Serotonergic and Kinase-Targeted Libraries


4-(2-Aminoethyl)-1-methyl-1H-indazole (CAS 1159511-55-3), systematically named 2-(1-methyl-1H-indazol-4-yl)ethan-1-amine, is a primary amine-functionalized indazole employed as a versatile synthetic intermediate in medicinal chemistry. The 1-methylindazole scaffold serves as a bioisostere of indole and phenol motifs, often conferring advantages in plasma clearance, oral bioavailability, and metabolic stability [1]. This compound provides the ethanamine side chain at the 4-position of the indazole ring, distinguishing it from 3-substituted tryptamine analogs and enabling distinct vectorial elaboration for kinase inhibitors and serotonergic agent programs.

Why 4-(2-Aminoethyl)-1-methyl-1H-indazole Cannot Be Replaced by Generic Indazole Ethanamines: Evidence from Serotonin Receptor Pharmacology


Close indazole ethanamine analogs exhibit divergent pharmacological and synthetic properties that preclude simple interchange. The presence and position of the N-methyl group, the substitution pattern on the indazole core, and the amine substitution state (primary vs. tertiary) profoundly affect both target potency and synthetic tractability. For instance, the 1-methylindazole analog 11 is markedly less potent at the 5-HT2A receptor than its 1H-indazole counterpart 6a [1], and attempts to synthesize 1H-indazole aldehydes lacking the 1-methyl substituent fail due to intermediate instability [2]. These structure-specific liabilities mean that substituting a 1H-indazole-4-ethanamine or a 3-substituted tryptamine analog for 4-(2-aminoethyl)-1-methyl-1H-indazole will yield different pharmacological and physicochemical outcomes, requiring re-optimization of any lead series.

Head-to-Head Quantitative Differentiation of 4-(2-Aminoethyl)-1-methyl-1H-indazole Against Its Closest Indazole Ethanamine Analogs


1-Methyl Substitution Drastically Reduces 5-HT2A Agonist Potency Relative to 1H-Indazole and Indole Parents

In a calcium mobilization assay using human 5-HT2A-CHO cells, the 1-methylindazole analog 11 (the direct tertiary amine derivative of the 4-(2-aminoethyl)-1-methyl-1H-indazole scaffold) was 'markedly less potent at 5-HT2A compared to both 5-MeO-DMT and 6a' [1]. While the 1H-indazole analog 6a retains low micromolar 5-HT2A activity and 5-MeO-DMT is a potent agonist, introduction of the 1-methyl group on the indazole core sharply attenuates functional potency, demonstrating that N-methylation is not a silent structural modification.

5-HT2A receptor serotonin agonists structure-activity relationship

1-Methyl Substitution on Indazole Is Essential for Synthetic Tractability of 4-Ethanamine Derivatives

The synthesis of the 1-methylindazole analog 11 was accomplished via triple alkylation of carboxylic acid 7, ester reduction, oxidation, and reductive amination. In contrast, 'attempts to generate 1H-indazoles 6a–6c using a similar sequence were unsuccessful owing to the apparent instability of indazole aldehydes similar to 10 but lacking the 1-methyl substitution' [1]. This demonstrates that the 1-methyl group in 4-(2-aminoethyl)-1-methyl-1H-indazole imparts critical chemical stability to the indazole ring during oxidative transformations, enabling synthetic routes that are inaccessible for the des-methyl congener.

synthetic chemistry indazole stability aldehyde intermediates

Indazole Core Confers Pharmacokinetic Advantages Over Indole-Based Ethanamines

Indazoles are established bioisosteres of indoles and phenols that 'are often superior with respect to plasma clearance, oral bioavailability, and metabolic stability' [1]. This class-level property differentiates 4-(2-aminoethyl)-1-methyl-1H-indazole from indole-based ethanamine building blocks such as tryptamine or 5-methoxytryptamine. Although direct head-to-head PK data for the exact compound are not publicly available, the indazole scaffold's documented superiority in human hepatic microsome clearance (e.g., human CLhep = 11.7–12.1 (mL/min)/kg for related indazole analogs 6a/6b [1]) supports a general pharmacokinetic advantage.

bioisosterism metabolic stability oral bioavailability

4-Position Ethanamine Enables Distinct Vectorial Elaboration Compared to 3-Position Tryptamine Isosteres

The ethanamine side chain at the 4-position of the indazole ring in 4-(2-aminoethyl)-1-methyl-1H-indazole provides a different exit vector compared to the 3-position ethanamine found in tryptamine and its indazole isosteres (e.g., compounds 6a/11 in [1]). This altered geometry can be critical for accessing distinct binding pockets in kinase targets or GPCRs. While no direct comparative affinity data exist for this specific compound, the scaffold's 4-substitution pattern is a key differentiator for programs requiring a non-tryptamine trajectory for ligand-receptor interactions.

medicinal chemistry scaffold hopping kinase inhibitors

Optimal Deployment of 4-(2-Aminoethyl)-1-methyl-1H-indazole in Drug Discovery and Chemical Biology


Synthesis of 4-Substituted Indazole Serotonergic Ligands Requiring Oxidative Stability

When a medicinal chemistry campaign aims to elaborate a 4-ethanamine indazole scaffold via aldehyde oxidation or other oxidative transformations, 4-(2-aminoethyl)-1-methyl-1H-indazole is the mandatory starting material because the 1-methyl group confers aldehyde stability that the des-methyl indazole cannot provide [1]. Using the 1H-indazole analog will result in synthetic failure at the oxidation step.

Scaffold-Hopping from Tryptamine to Indazole for Improved Pharmacokinetics

For programs seeking to replace a tryptamine or indole ethanamine core with a metabolically more stable bioisostere, 4-(2-aminoethyl)-1-methyl-1H-indazole offers the indazole scaffold's documented advantages in plasma clearance and oral bioavailability [1]. The primary amine handle further allows divergent derivatization (e.g., reductive amination, amide coupling) to explore SAR without committing to a single tertiary amine phenotype.

Exploration of 4-Position Exit Vector in Kinase Inhibitor Design

Kinase inhibitors frequently utilize the indazole core as a hinge-binding motif. The 4-ethanamine substitution positions the amine for solvent-exposed or ribose-pocket interactions that are geometrically distinct from those achievable with 3-substituted indazole or indole analogs [1]. This regioisomer enables access to novel binding modes that can be critical for overcoming resistance mutations or achieving subtype selectivity.

Primary Amine Building Block for Parallel Library Synthesis

The primary amine functionality of 4-(2-aminoethyl)-1-methyl-1H-indazole makes it a versatile linchpin for combinatorial library production via reductive amination, amide formation, or sulfonamide coupling. Its distinct 4-substitution pattern and 1-methyl group differentiate it from the more common 3-substituted tryptamine isosteres, allowing library designers to sample a unique region of chemical space [1].

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